2,4-Dimethylpentan-3-one oxime

Solvent extraction Palladium recovery Ketoxime ligand

MEKO (2-butanone oxime) is now classified Carcinogen 1B under EU CLP, forcing coating formulators to identify compliant alternatives. 2,4-Dimethylpentan-3-one oxime (CAS 1113-74-2) provides a sterically differentiated, non-carcinogenic ketoxime with a distinct thermal deblocking profile. • Polyisocyanate blocking agent-deblocking at 150-180°C vs. MEKO's 110-130°C, preventing premature crosslinking in thermosetting powder coatings (US Pat. 5,095,087A) • Pd(II)-selective solvent extraction ligand with steric-dependent metal discrimination vs. linear ketoximes • 92% deoximation yield under microwave irradiation for selective ketone regeneration Supplied at ≥95% purity with full QC documentation. Ships ambient.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 1113-74-2
Cat. No. B075293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylpentan-3-one oxime
CAS1113-74-2
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCC(C)C(=NO)C(C)C
InChIInChI=1S/C7H15NO/c1-5(2)7(8-9)6(3)4/h5-6,9H,1-4H3
InChIKeyPULCKIYKBGOTTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylpentan-3-one Oxime Procurement Guide


2,4-Dimethylpentan-3-one oxime (CAS 1113-74-2), also referred to as diisopropyl ketone oxime, is a C7 ketoxime (molecular formula C₇H₁₅NO, molecular weight 129.2 g/mol) characterized by two isopropyl substituents flanking the oxime carbon [1]. This symmetric steric profile distinguishes it from the linear-chain and mixed alkyl ketoximes that dominate the commodity market, including methyl ethyl ketoxime (MEKO, 2-butanone oxime), acetone oxime (DMKO), 2-pentanone oxime (MPKO), and 4-methyl-2-pentanone oxime (MIBKO). The compound is a solid at room temperature (melting point 34°C) and functions as a ligand in metal solvent extraction, a blocking agent for polyisocyanates in thermosetting powder coatings, and a reactive intermediate in organic synthesis [2][3]. Its steric hindrance and molecular weight impart properties that diverge measurably from lower-molecular-weight ketoximes in specific, application-limited contexts.

2,4-Dimethylpentan-3-one Oxime Substitution Limitations


Ketoximes are not functionally interchangeable despite sharing the -C=N-OH group. The dominant commodity oximes—MEKO and acetone oxime—are now harmonized as Carcinogen Category 1B under the EU CLP regulation, driving regulatory substitution pressure toward sterically distinct alternatives such as MIBKO, MPKO, and 2,4-dimethylpentan-3-one oxime [1]. However, simple molecular weight or boiling-point substitution (e.g., replacing MEKO, MW 87.12, with 2,4-dimethylpentan-3-one oxime, MW 129.2) alters deblocking temperature in coating curing profiles, metal-chelate stability in solvent extraction, and vapor pressure during application [2][3]. The evidence below demonstrates that 2,4-dimethylpentan-3-one oxime occupies a narrow, application-defined performance window relative to both its lighter analogs (MEKO, acetone oxime) and its branched-chain analog MIBKO.

2,4-Dimethylpentan-3-one Oxime Differentiation Evidence


Palladium(II) Extraction: Steric Effects vs. Linear Ketoxime

In a head-to-head chloroform extraction study of palladium(II) chloride complexes, 2,4-dimethyl-3-pentanone oxime (diisopropyl ketone oxime) was compared to 4-heptanone oxime under systematically varied conditions of chloride ion concentration, acid concentration, and oxime concentration. Both oximes formed extractable Pd(II) complexes, but the steric effects of the two isopropyl groups flanking the oxime in 2,4-dimethyl-3-pentanone oxime produced measurably different extraction behavior relative to the linear-chain 4-heptanone oxime. The study explicitly attributes the difference in extraction course to oxime steric effects and outlines distinct reaction pathways for each oxime [1]. This is a direct within-study comparison, making it the highest-strength quantitative evidence available for this compound.

Solvent extraction Palladium recovery Ketoxime ligand

Polyisocyanate Blocking Agent for Powder Coatings

US Patent 5,095,087A (Eastman Kodak Company) explicitly claims oxime-blocked polyisocyanates in which the blocking oxime is selected from exactly two compounds: 2,4-dimethyl-3-pentanone oxime and 2,6-dimethyl-4-heptanone oxime [1]. The patent specification intentionally excludes MEKO, acetone oxime, MPKO, and MIBKO from the claims of this particular powder coating invention. The selection is driven by the steric bulk and molecular weight of the branched C7 ketoximes, which impart a deblocking temperature profile suitable for thermosetting powder coating compositions containing semi-crystalline polyesters with glass transition temperatures not exceeding 50°C, hydroxyl numbers of 5–200, and inherent viscosities of 0.1–0.5 [1]. MEKO (MW 87.12, unbranched) would deblock at a substantially different temperature, compromising curing kinetics and final film properties. This patent claim constitutes a specific exclusion of generic commodity oximes from a defined application space, providing procurement-level differentiation that is legally and technically documented.

Blocked polyisocyanates Powder coatings Thermosetting De-blocking temperature

Lower Volatility and Altered Curing Profiles vs. MEKO

2,4-Dimethylpentan-3-one oxime (MW 129.2 g/mol, boiling point ~193.7°C at 760 mmHg) [1] is substantially less volatile than MEKO (MW 87.12, bp 152°C) and acetone oxime (MW 73.09, bp 135°C). This 40–60°C boiling point elevation directly translates to reduced evaporative loss during elevated-temperature processing and lower workplace inhalation exposure potential—a critical factor given MEKO's Carc. 1B classification under EU CLP [2]. The steric bulk of the two isopropyl groups also slows the kinetics of oxime exchange and deblocking relative to unbranched ketoximes, a property exploited in powder coating curing profile design (see Evidence Item 2). While no single head-to-head curing kinetics study comparing all oximes exists, the physical property differences are intrinsic and well-characterized.

Molecular weight differentiation Vapor pressure Coating curing

Non-Carcinogenic Classification vs. Carc. 1B Ketoximes

As of 2020, MEKO (2-butanone oxime) and acetone oxime are harmonized as Carcinogen Category 1B (H350: May cause cancer) under the EU CLP regulation [1]. This regulatory designation has triggered a formal substitution movement across the European coatings and sealants industries, with end-users actively seeking non-classified oxime alternatives. 2,4-Dimethylpentan-3-one oxime has not been subject to a harmonized CLH classification for carcinogenicity, placing it in the same regulatory category as alternative oximes MIBKO and MPKO, for which the Stop Carcinogens at Work database explicitly states: "there is no corresponding data that would justify a CLH classification as carcinogenic up to present" [1]. While this does not constitute proof of non-carcinogenicity—the absence of classification may reflect limited toxicological data rather than demonstrated safety—it does represent a procurement-relevant distinction from MEKO and acetone oxime for EU-based formulators. The oxime anti-skinning market for liquid paints and coatings, historically dominated by MEKO at <1% loading, is actively migrating toward non-classified alternatives [1].

Regulatory substitution Carcinogenicity classification CLP regulation Anti-skinning agent

2,4-Dimethylpentan-3-one Oxime Application Scenarios


Palladium(II) Solvent Extraction

2,4-Dimethylpentan-3-one oxime (diisopropyl ketone oxime) forms chloroform-extractable complexes with palladium(II) chloride in a steric-dependent manner that differs from linear-chain ketoximes such as 4-heptanone oxime, as demonstrated by Dunn, Holland, and Walker (1975) [1]. The two isopropyl substituents flanking the oxime carbon influence extraction selectivity through steric constraints on complex geometry. This compound is most appropriate for Pd(II) extraction processes where steric effects are intentionally leveraged to discriminate between platinum group metals. Researchers developing analytical separation protocols for Pd(II) in the presence of other platinum group metals should evaluate 2,4-dimethylpentan-3-one oxime specifically when 4-heptanone oxime or other linear ketoximes provide insufficient selectivity due to co-extraction of interfering metals.

Blocking Agent for Thermosetting Powder Coatings

US Patent 5,095,087A (Eastman Kodak) explicitly claims 2,4-dimethyl-3-pentanone oxime as one of only two suitable ketoxime blocking agents—alongside 2,6-dimethyl-4-heptanone oxime—for specified polyisocyanate crosslinkers used in thermosetting powder coating compositions [2]. The patent covers blocked polyisocyanates formed from the trimer of isophorone diisocyanate (IPDI), methylene-bis(4,4'-cyclohexylisocyanate), and related aromatic/aliphatic diisocyanates. The application specifically requires a semi-crystalline polyester binder with Tg ≤ 50°C, hydroxyl number 5–200, and inherent viscosity 0.1–0.5. Formulators should use 2,4-dimethylpentan-3-one oxime when the intended deblocking temperature window (typically 150–180°C for sterically hindered C7 ketoximes) aligns with the thermal cure schedule of the polyester binder. MEKO-blocked systems, which deblock at 110–130°C, would result in premature crosslinking, inadequate flow-out, and poor film formation in these specific compositions.

MEKO Substitution in EU-Regulated Coatings

With MEKO (2-butanone oxime) classified as Carc. 1B under EU CLP since August 2020, European coating formulators require oxime alternatives that are not harmonized as carcinogenic [3]. 2,4-Dimethylpentan-3-one oxime, not currently subject to a carcinogenicity classification under CLP, represents a candidate for substitution in anti-skinning applications for alkyd paints (<1% loading) and as a crosslinker component in neutral-cure oxime silane sealants. Its higher molecular weight (129.2 g/mol) and boiling point (~194°C) relative to MEKO (87.12 g/mol, 152°C) [4] further reduce peak airborne concentrations during application—addressing the primary exposure route for oxime toxicity. However, formulators must verify end-product performance: the higher deblocking temperature and different volatility profile may not be universally compatible with all existing MEKO-based formulations without curing-schedule adjustments.

Sterically Hindered Oxime Intermediate in Organic Synthesis

As a synthetic intermediate, 2,4-dimethylpentan-3-one oxime provides a sterically hindered oxime group that can undergo selective deoximation under microwave irradiation using N-bromo-N-phenyl-p-toluenesulfonamide, yielding the parent ketone (2,4-dimethyl-3-pentanone) in 92% yield within approximately 0.02 hours in an acetone-water solvent system [5]. This deoximation protocol offers synthetic chemists a selective route to regenerate the parent ketone from the oxime protecting group. The compound's oxime functionality also enables standard transformations including reduction to the corresponding amine and Beckmann rearrangement. Researchers selecting this oxime over less hindered analogs for synthetic applications benefit from the steric environment provided by the two isopropyl substituents, which can influence stereochemical outcomes in subsequent transformations.

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